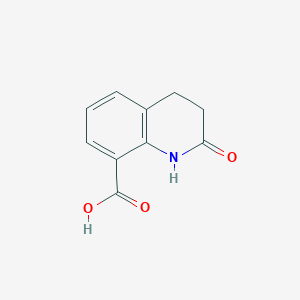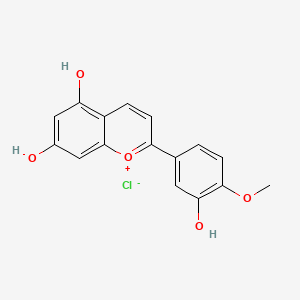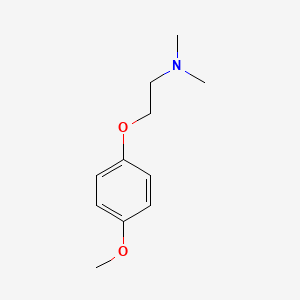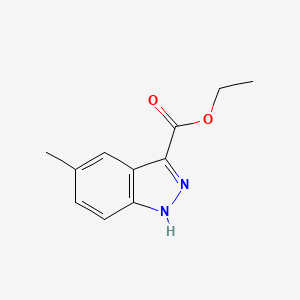
Methyl perillate
Übersicht
Beschreibung
Methyl perillate is a monoterpenoid compound found in the plant species Salvia dorisiana. It is characterized by an unsaturated six-membered ring, functionalized at the para position, and an acid group at the C7 position. This compound is notable for its potential as a precursor for the commodity chemical terephthalic acid, which is used in the production of polyethylene terephthalate (PET) plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl perillate can be synthesized through the biosynthetic pathway in plants, specifically in the glandular trichomes of Salvia dorisiana. The pathway involves several enzymatic reactions, including the conversion of geranyl diphosphate to limonene, followed by hydroxylation, oxidation, and methylation steps .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation in microorganisms. This method allows for the large-scale production of functionalized plant compounds that are otherwise not available in high quantities . The process involves the methylation of perillyl alcohol using methanol and catalytic p-toluene sulfonic acid, ensuring minimal formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl perillate undergoes various chemical reactions, including:
Oxidation: Conversion to terephthalic acid through sequential isomerization and dehydrogenation.
Reduction: Potential reduction of the unsaturated ring to form saturated derivatives.
Substitution: Functional group modifications at the para position.
Common Reagents and Conditions:
Oxidation: Acetone as a transfer hydrogenation agent.
Methylation: Methanol and p-toluene sulfonic acid.
Major Products:
Terephthalic Acid: A major product formed from the oxidation of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl perillate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl perillate involves its conversion to terephthalic acid through a series of enzymatic reactions. The molecular targets include enzymes such as limonene synthase, limonene hydroxylase, and perillyl alcohol dehydrogenase . These enzymes facilitate the transformation of geranyl diphosphate to this compound, which is then further processed to produce terephthalic acid .
Vergleich Mit ähnlichen Verbindungen
Methyl perillate is unique due to its highly functionalized structure, which includes an unsaturated ring and a methylated carboxyl group. Similar compounds include:
Perillyl Alcohol: A precursor in the biosynthetic pathway of this compound.
Limonene: An intermediate in the synthesis of this compound.
Terephthalic Acid: The final product of this compound oxidation.
This compound stands out due to its potential for large-scale production through fermentation and its role as a precursor for valuable industrial chemicals .
Eigenschaften
IUPAC Name |
methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLJZJUVKEVCK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556781 | |
| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26460-67-3 | |
| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


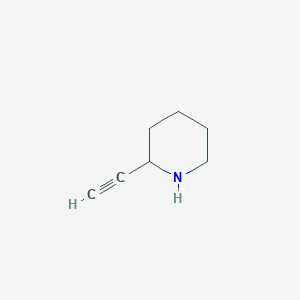

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)
